molecular formula C15H20BrNO3S B2378937 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide CAS No. 898425-50-8

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide

Cat. No.: B2378937
CAS No.: 898425-50-8
M. Wt: 374.29
InChI Key: VDEHXBRYKZWCQN-UHFFFAOYSA-N
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Description

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide is a chemical compound with the molecular formula C11H12BrNO3S It is characterized by the presence of a bromine atom, a benzamide group, and a tetrahydrothiophene ring with a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide typically involves the following steps:

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.

    Sulfone Formation: The oxidation of the tetrahydrothiophene ring to form the sulfone group can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Amide Bond Formation: The final step involves the formation of the amide bond between the brominated benzamide and the tetrahydrothiophene sulfone. This can be achieved through a condensation reaction using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides, using polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Major Products Formed

    Oxidation: Further oxidized sulfone derivatives

    Reduction: De-brominated benzamide derivatives

    Substitution: Substituted benzamide derivatives with various functional groups

Scientific Research Applications

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The sulfone group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on biomolecules. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide can be compared with similar compounds such as:

    4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide: Similar structure but with a methyl group instead of an isobutyl group.

    4-bromo-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-2-carboxamide: Contains a piperidine ring and a thiophene carboxamide group.

    4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1h-pyrrole-2-carboxamide: Features a pyrrole carboxamide group.

Properties

IUPAC Name

4-bromo-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3S/c1-11(2)9-17(14-7-8-21(19,20)10-14)15(18)12-3-5-13(16)6-4-12/h3-6,11,14H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEHXBRYKZWCQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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